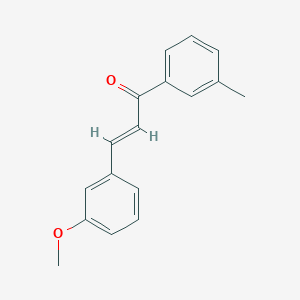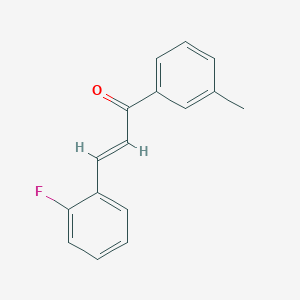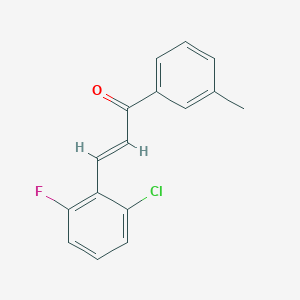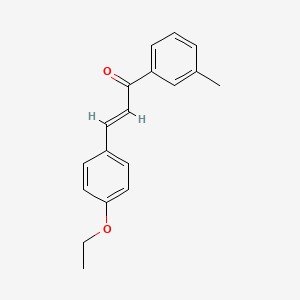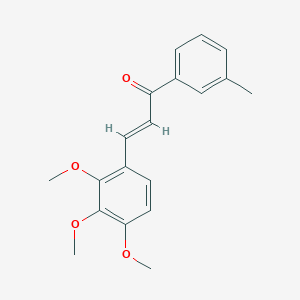![molecular formula C9H17NO5 B6323490 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid CAS No. 92450-99-2](/img/structure/B6323490.png)
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Mécanisme D'action
Target of Action
Alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton), also known as Methoxypolyethylene glycols , is a type of Polyethylene glycol (PEG) macromer .
Mode of Action
The compound has a reactive chain end consisting of a methyl ether . This allows it to undergo etherification in basic conditions by reacting with alkyl halides . The compound can undergo cross-linking to form hydrogels, and polymerization can be initiated by redox reaction or free radical initiator .
Biochemical Pathways
It’s known that the compound can undergo cross-linking to form hydrogels , which suggests it may interact with biological systems at the molecular level.
Pharmacokinetics
It’s known that methoxypolyethylene glycols are used in various applications such as micelles for drug delivery as well as in modifications of therapeutic proteins to improve their pharmacokinetics .
Result of Action
Given its ability to form hydrogels , it may have applications in drug delivery systems and tissue engineering.
Action Environment
It’s known that the compound can undergo etherification in basic conditions , suggesting that pH levels may influence its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 2-(2-methoxyethoxy)ethanol with an appropriate amine to form the intermediate 2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-methoxyethoxy)ethoxy]acetic acid
- 2-(2-methoxyethoxy)ethanol
- 2-(2-methoxyethoxy)ethylamine
Uniqueness
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-14-6-7-15-5-4-10-8(11)2-3-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPMYYGFUMVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92450-99-2 |
Source


|
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


